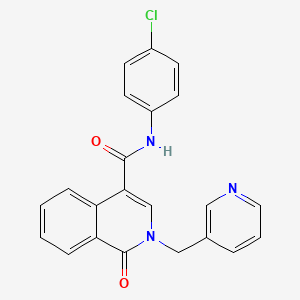

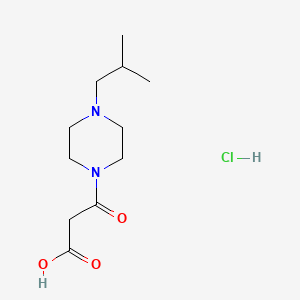

![molecular formula C20H14Cl2N4O B2571230 4-chloro-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899746-44-2](/img/structure/B2571230.png)

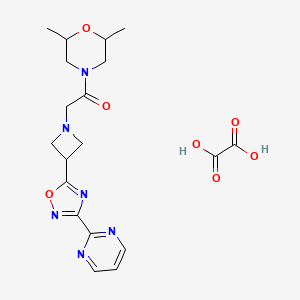

4-chloro-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-chloro-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” is a chemical compound that belongs to the class of pyrazolo-pyridines . Pyrazolo-pyridines are known for their wide range of pharmacological properties and are part of several drugs .

Synthesis Analysis

The synthesis of pyrazolo-pyridines often involves the use of 5 (4)-aminopyrazoles as effective reagents . The synthetic methods are classified based on how well studied the pyrazolopyridine fragment is . 4-Unsubstituted 5-aminopyrazoles, which are heterocyclic analogs of enamines, have proven to be convenient and accessible building blocks in the synthesis of pyrido-annulated derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo-pyridines often involve the reaction of 4-unsubstituted 5-aminopyrazoles with various reagents . For example, 1-Alkyl-N-Boc-5-formylpyrazol-4-amines react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively .Scientific Research Applications

Chemical Synthesis and Properties

- The study by Quiroga et al. (1999) delves into the synthesis of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, exploring their chemical properties and structures through NMR and X-ray diffraction studies. These compounds exhibit interesting tautomeric behavior and form different molecular assemblies in the solid state, highlighting their potential utility in materials science and molecular engineering (Quiroga et al., 1999).

Biological Activity

- Hamama et al. (2012) focus on the synthesis and evaluation of pyrazole derivatives, including those related to the queried compound, for their antibacterial and antitumor properties. This research underscores the potential of pyrazole-based compounds in developing new therapeutic agents (Hamama et al., 2012).

Pharmaceutical Applications

- A novel synthesis approach for fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives, as described by Shaabani et al. (2009), showcases the versatility of these compounds in drug development and the potential for creating new pharmaceuticals (Shaabani et al., 2009).

Structural Analysis

- The structural elucidation of similar pyrazolo[3,4-b]pyridine derivatives, like those studied by Zhang et al. (2006), provides insights into the molecular interactions and stability of these compounds, which are crucial for their application in drug design and development (Zhang et al., 2006).

Antimicrobial and Anticancer Activities

- The exploration of pyrazolopyrimidines derivatives for their antimicrobial and anticancer activities, as conducted by Rahmouni et al. (2016), demonstrates the significant potential of these compounds in medical applications, providing a foundation for further drug discovery and development efforts (Rahmouni et al., 2016).

properties

IUPAC Name |

4-chloro-N-(4-chlorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N4O/c1-12-17-18(22)16(20(27)24-14-9-7-13(21)8-10-14)11-23-19(17)26(25-12)15-5-3-2-4-6-15/h2-11H,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNQZDXRIRUKJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

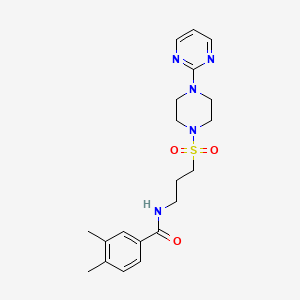

![2-fluoro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2571148.png)

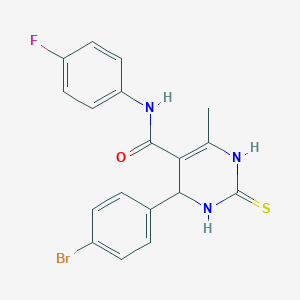

![(E)-6-(3-fluorostyryl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2571154.png)

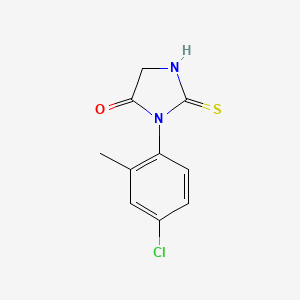

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2571165.png)

![2-Chloro-1-[5-(trifluoromethyl)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B2571166.png)

![(E)-2-benzoyl-3-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]pyrrol-2-yl]prop-2-enenitrile](/img/structure/B2571168.png)